molecular formula C11H11FN4 B3124709 3-(2-Fluorobenzyl)-6-hydrazinopyridazine CAS No. 320419-24-7

3-(2-Fluorobenzyl)-6-hydrazinopyridazine

Cat. No.: B3124709
CAS No.: 320419-24-7
M. Wt: 218.23 g/mol
InChI Key: TYPFTDAUEYSXTH-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-6-hydrazinopyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. The presence of a fluorobenzyl group and a hydrazino group in its structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 2-fluorobenzyl chloride with 6-hydrazinopyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2-Fluorobenzyl)-6-hydrazinopyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorobenzyl)-6-hydrazinopyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazino group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 3-(2-Fluorobenzyl)-6-hydrazinopyridazine include other pyridazine derivatives with different substituents. For example:

    3-(2-Chlorobenzyl)-6-hydrazinopyridazine: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    3-(2-Methylbenzyl)-6-hydrazinopyridazine: Contains a methyl group instead of fluorine, affecting its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

[6-[(2-fluorophenyl)methyl]pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-10-4-2-1-3-8(10)7-9-5-6-11(14-13)16-15-9/h1-6H,7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFTDAUEYSXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(C=C2)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232771
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320419-24-7
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320419-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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